molecular formula C19H24N2O2 B583998 Conquinamine CAS No. 464-86-8

Conquinamine

Cat. No. B583998
CAS RN: 464-86-8
M. Wt: 312.413
InChI Key: ALNKTVLUDWIWIH-JCTKKGROSA-N
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Description

Conquinamine is a stereoisomer of quinamine . It is derived from the bark of Cinchona pubescens Vahl and C. rosulenta How., which are species of the Rubiaceae family . The molecular formula of Conquinamine is C19H24N2O2 .


Molecular Structure Analysis

The molecular structure of Conquinamine consists of 19 Carbon atoms, 24 Hydrogen atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The molecular weight is 312.41 .


Physical And Chemical Properties Analysis

Conquinamine has a melting point of 123°C . It is slightly soluble in water but freely soluble in alcohol, chloroform, and ether . The density is 1.3±0.1 g/cm³ .

Scientific Research Applications

Antiviral Research

Conquinamine has been investigated in the context of antiviral research. It has been considered in studies exploring treatments for viruses such as SARS-CoV-2, the virus responsible for COVID-19. For instance, research has highlighted the potential benefits of related compounds like chloroquine in treating patients infected by novel coronaviruses, suggesting a possible relevance for Conquinamine in this field (Touret & de Lamballerie, 2020).

Role in Clinical Medicine

Conquinamine's role in clinical medicine has been explored, particularly in relation to polyamine research. Polyamines, including derivatives and analogs like Conquinamine, have potential applications in treating various diseases, including human malignancies and possibly hyperproliferative skin diseases. The role of polyamines in cell differentiation and their antiparasitic properties are also areas of interest (Jänne, Hölttä, Kallio, & Käpyaho, 1983).

Chemical Transformations and Analysis

Studies have also focused on the chemical properties and transformations of Conquinamine. For instance, research has been conducted on the transformation of quinamine to isoquinamine, which is closely related to Conquinamine. This transformation involves the action of hot isoamyl alcoholic sodium isoamyloxide on quinamine, highlighting the chemical reactivity and potential for various applications of Conquinamine (Culvenor, Goldsworthy, Kirby, & Robinson, 1950).

Anti-Inflammatory and Antinociceptive Effects

Additionally, research on isoquinoline alkaloids, which include compounds like Conquinamine, has examined their anti-inflammatory and antinociceptive effects. These studies have explored the use of these alkaloids in treating inflammatory diseases and reducing fever, indicating potential therapeutic applications for Conquinamine in similar contexts (Kuepeli et al., 2002).

Safety And Hazards

When handling Conquinamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3a-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNKTVLUDWIWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871638
Record name 8a-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinamine

CAS RN

77549-88-3, 464-85-7
Record name 3aH-Furo(2,3-b)indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077549883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3aH-Furo[2,3-b]indol-3a-ol, 8a-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-, (3aR,8aS)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.690
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Citations

For This Compound
37
Citations
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary The quinoline alkaloids from higher plants are best classified according to their biogenetic derivation from either anthranilic acid or tryptophan. A number of simple …
Number of citations: 6 www.sciencedirect.com
CCJ Culvenor, LJ Goldsworthy, KS Kirby… - Journal of the Chemical …, 1950 - pubs.rsc.org
… Unfortunately, although a number of salts of conquinamine have been prepared, no melting points are recorded, and further comparison in this way is not possible. Conquinamine may …
Number of citations: 0 pubs.rsc.org
JG Díaz, JG Sazatornil, ML Rodríguez… - Journal of natural …, 2004 - ACS Publications
… (3), and two new cinchonine-derived alkaloids, N-acetyl-deoxycinchonicinol (4) and N-acetyl-cinchonicinol (5), as well as the known alkaloids quinamine, conquinamine, cinchonine, …
Number of citations: 14 pubs.acs.org
GNINM MIEDICA - search.proquest.com
… rosulenta is the best material, containing, besides cinchonidine, homocinchonidine, cinchonine and traces of quinamine and conquinamine, about 02 to 03 per cent. of dicinchonine. …
Number of citations: 0 search.proquest.com
WI Taylor - The Alkaloids: Chemistry and Physiology, 1965 - Elsevier
Publisher Summary This chapter describes the chemistry of the 2,2-indolylqulnuclidine alkaloids. There are recognized at present three naturally occurring members of this group, …
Number of citations: 3 www.sciencedirect.com
LN Yakhontov - Advances in heterocyclic chemistry, 1970 - Elsevier
Publisher Summary This chapter focuses on general chemical properties and peculiarities of quinuclidine derivatives. Quinuclidine (l-azabicyclo[2.2.2]octane) is a heterocyclic system …
Number of citations: 16 www.sciencedirect.com
RL Augustine - 1957 - search.proquest.com
V ariouspathstothesynth esisofausefulinter mediateforthepreparat ion of meroquinene(IV) we reinves tigated. The intermediate, l-benzoyl-3-(2-benzoyloxyethyl)-4-piperidone(III) was …
Number of citations: 0 search.proquest.com
RB Turner, RB Woodward - The Alkaloids: Chemistry and Physiology, 1953 - Elsevier
Publisher Summary This chapter discusses the chemistry of the cinchona alkaloids. The cinchona alkaloids are found in the bark of Cinchona and Remijia species, which are …
Number of citations: 71 www.sciencedirect.com
JA WHITE - 1969 - search.proquest.com
… Conquinamine was also isolated by esse" from Cinchona succirubra and Cinchona ledgeriana. Cinchonamine was first isolated by arnata" from Remijia purdieana Wedderly and has …
Number of citations: 2 search.proquest.com
PJ Owino - 1984 - erepository.uonbi.ac.ke
For over 300 years the word ‘Cinchona* has" been synonymous with Malaria, which for centuries had been a major scourge and still continues to remain so in most parts of the world …
Number of citations: 0 erepository.uonbi.ac.ke

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